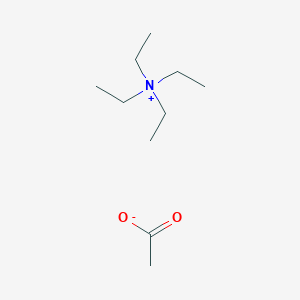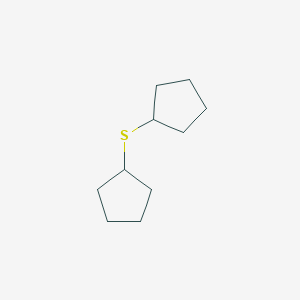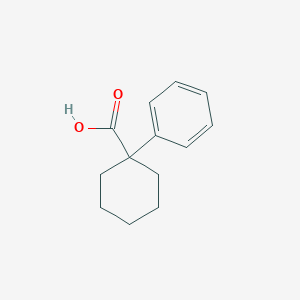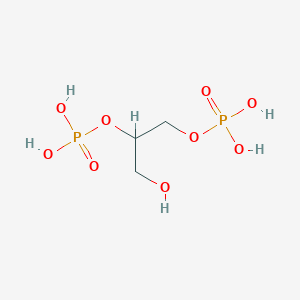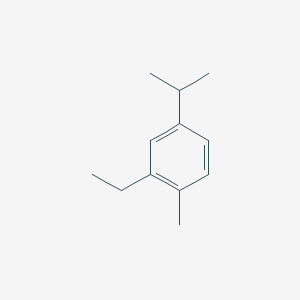
2-Ethyl-1-methyl-4-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-methyl-4-(propan-2-yl)benzene is a chemical compound that belongs to the family of alkylated aromatic hydrocarbons. This compound is commonly known as p-cymene and is widely used in various industries. It is a colorless liquid with a strong aromatic odor and is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of p-cymene is not fully understood. However, studies have shown that it has antibacterial and antifungal properties. P-cymene disrupts the cell membrane of bacteria and fungi, leading to their death. It also has antioxidant properties, which help to prevent oxidative damage to cells.
Biochemische Und Physiologische Effekte
P-cymene has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases. It also has analgesic properties, which help to relieve pain. P-cymene has been shown to improve cognitive function and memory in animal studies. It also has a relaxing effect on the respiratory system, making it useful in the treatment of respiratory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
P-cymene has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has a strong odor, which may interfere with some experiments. P-cymene is also flammable and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on p-cymene. One area of research is the development of new drugs based on p-cymene. Its antibacterial, antifungal, and antioxidant properties make it a promising candidate for the development of new drugs. Another area of research is the study of its effects on the immune system. P-cymene has been shown to have immunomodulatory properties, which may have implications for the treatment of autoimmune diseases. Finally, the study of its effects on the nervous system and its potential use in the treatment of neurological disorders is another area of future research.
Conclusion:
In conclusion, p-cymene is a chemical compound with various scientific research applications. It is commonly used as a solvent in the pharmaceutical industry and as a flavoring agent in the food industry. It has antibacterial, antifungal, and antioxidant properties, which make it useful in the development of new drugs. P-cymene has several advantages for lab experiments, but it also has limitations. Future research on p-cymene is focused on the development of new drugs, the study of its effects on the immune and nervous systems, and its potential use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of p-cymene can be accomplished by various methods. One of the most common methods is the catalytic alkylation of toluene. In this method, toluene is reacted with isobutylene in the presence of a catalyst such as aluminum chloride or sulfuric acid. The reaction produces a mixture of p-cymene and other alkylated aromatic hydrocarbons. The mixture is then separated by distillation, and p-cymene is obtained in a pure form.
Wissenschaftliche Forschungsanwendungen
P-cymene has various scientific research applications. It is used as a solvent in the pharmaceutical industry for the production of drugs. It is also used as a flavoring agent in the food industry. P-cymene has antibacterial, antifungal, and antioxidant properties, which make it useful in the development of new drugs. It is also used as a starting material for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
1199-38-8 |
|---|---|
Produktname |
2-Ethyl-1-methyl-4-(propan-2-yl)benzene |
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
2-ethyl-1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11-8-12(9(2)3)7-6-10(11)4/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
HYJZTIMDJXKZAC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)C(C)C)C |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(C)C)C |
Synonyme |
Benzene, 2-ethyl-1-methyl-4-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



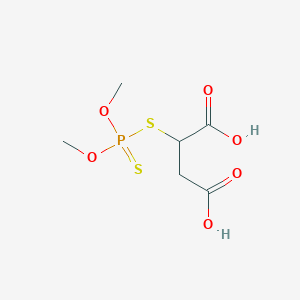
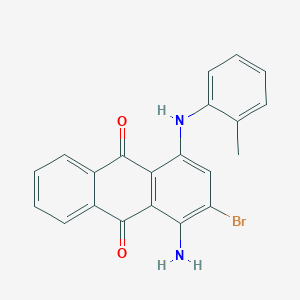
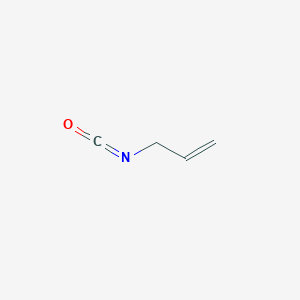
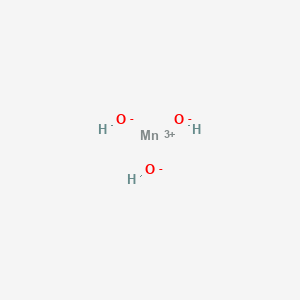
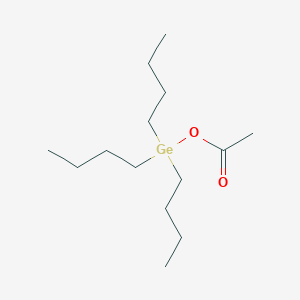
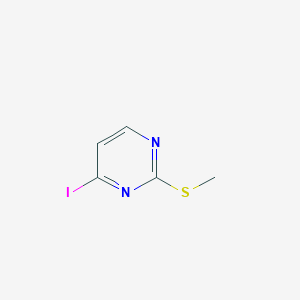
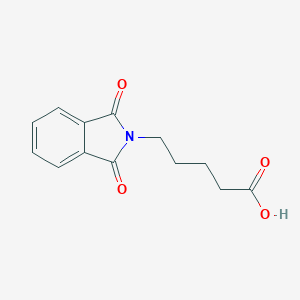
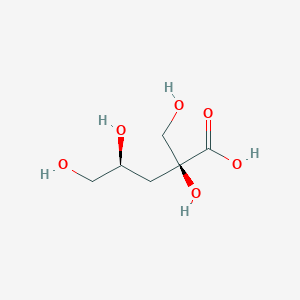

![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
